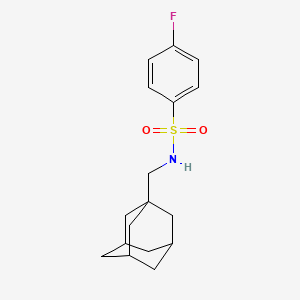
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide, also known as ABE-404, is a chemical compound that has gained attention in the scientific community due to its potential applications in research and medicine.
Mecanismo De Acción
The mechanism of action for N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide involves the inhibition of TRPC5 channels and Hsp90 chaperone proteins. TRPC5 channels are involved in the regulation of calcium ion channels in the brain, and their inhibition has been found to have potential therapeutic effects in the treatment of neurological disorders. Hsp90 chaperone proteins are involved in the stabilization of various oncogenic proteins, and their inhibition has been found to have potential anti-tumor effects in various cancer cell lines.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been found to have various biochemical and physiological effects. In vitro studies have shown that N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide inhibits the activity of TRPC5 channels and Hsp90 chaperone proteins. In vivo studies have shown that N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has potential therapeutic effects in the treatment of depression, anxiety, and other neurological disorders, as well as potential anti-tumor effects in various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of TRPC5 channels and Hsp90 chaperone proteins, its potential therapeutic effects in the treatment of neurological disorders and cancer, and its potential as a lead compound for drug discovery. However, there are also limitations to using N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide, including the development of new drugs targeting TRPC5 channels and Hsp90 chaperone proteins, the investigation of its potential therapeutic effects in the treatment of neurological disorders and cancer, and the further exploration of its mechanism of action. Additionally, further research is needed to fully understand the potential advantages and limitations of using N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide in lab experiments.
Métodos De Síntesis
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 1-adamantylmethylamine with 4-fluorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified using various techniques, including column chromatography, to obtain a pure form of N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide.
Aplicaciones Científicas De Investigación
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been found to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of TRPC5 channels, which are involved in the regulation of calcium ion channels in the brain. This inhibition has been found to have potential therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
In cancer research, N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, lung cancer, and melanoma. The mechanism of action for these anti-tumor effects is thought to involve the inhibition of the Hsp90 chaperone protein, which is involved in the stabilization of various oncogenic proteins.
In drug discovery, N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide has been used as a lead compound for the development of new drugs targeting TRPC5 channels and Hsp90 chaperone proteins. The development of these drugs has the potential to lead to the discovery of new treatments for various diseases, including cancer and neurological disorders.
Propiedades
IUPAC Name |
N-(1-adamantylmethyl)-4-fluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO2S/c18-15-1-3-16(4-2-15)22(20,21)19-11-17-8-12-5-13(9-17)7-14(6-12)10-17/h1-4,12-14,19H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAAPFAXUJWPEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNS(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Adamantylmethyl)-4-fluoro-1-benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

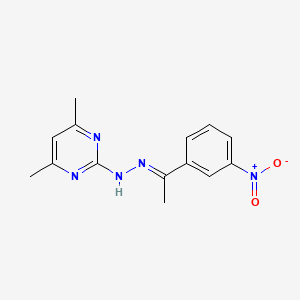
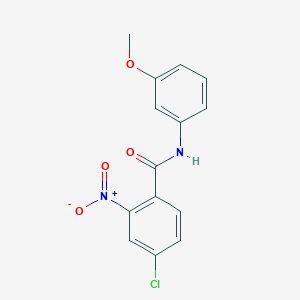
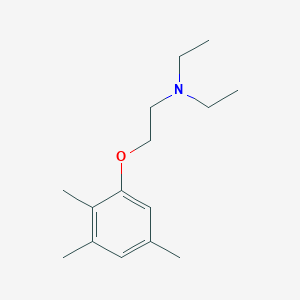
![2-(3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5785700.png)
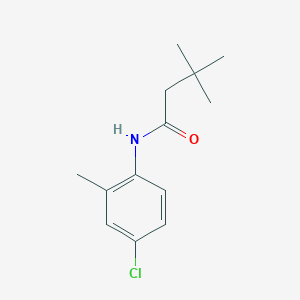
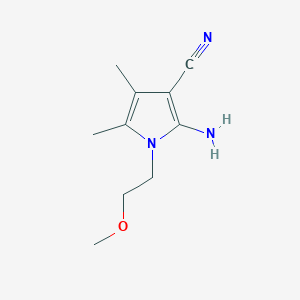
![7-(4-methoxyphenyl)-4,5-dihydro-6H-imidazo[4,5-e][2,1,3]benzoxadiazol-6-ol](/img/structure/B5785708.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5785714.png)
![N-(3-methyl-2-pyridinyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5785721.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5785723.png)
![2-[2-(3-methylphenoxy)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5785730.png)
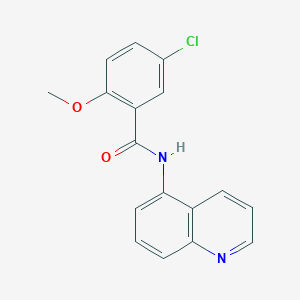

![2-(2,3-dimethylphenoxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5785768.png)